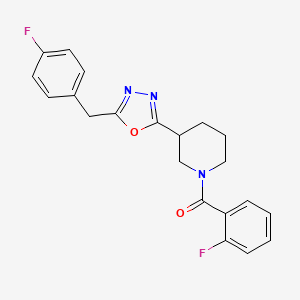
N-benzyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that possesses a thiadiazole ring, amide, and thioether functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 5-(2-phenylacetamido)-1,3,4-thiadiazole
Reactants: : 2-phenylacetic acid, thiosemicarbazide
Reaction Conditions: : Condensation reaction under reflux conditions using a dehydrating agent like polyphosphoric acid.
Intermediate Formation: : Formation of thiadiazole ring structure.
Step 2: Formation of N-benzyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Reactants: : 5-(2-phenylacetamido)-1,3,4-thiadiazole, benzyl chloride, 2-aminoethanethiol
Reaction Conditions: : Substitution reaction in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).
Industrial Production Methods:
The industrial production generally follows similar synthetic routes but on a larger scale with process optimizations to improve yield and purity. Continuous flow reactors may be utilized to maintain consistent reaction conditions and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : When exposed to oxidizing agents, the thioether group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: : The amide group can undergo reduction to yield the corresponding amine.
Substitution: : The benzyl group can be substituted under appropriate conditions with other substituents, depending on the desired derivative.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride, borane.
Substitution Reagents: : Alkyl halides, aryl halides under basic or catalytic conditions.
Major Products:
Oxidation Products: : Sulfoxide, sulfone derivatives.
Reduction Products: : Corresponding amine derivatives.
Substitution Products: : Substituted N-benzyl derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of thiadiazole derivatives for chemical libraries.
Use as a starting material or intermediate in organic synthesis.
Biology:
Studies on its potential as an antibacterial or antifungal agent due to the bioactive thiadiazole moiety.
Exploration of its biological activity against various cell lines for cancer research.
Medicine:
Potential development as a therapeutic agent owing to its amide and thiadiazole functionalities which are present in several pharmacologically active compounds.
Investigation into its role as an enzyme inhibitor or receptor antagonist.
Industry:
Use in the development of new materials with specific electronic properties due to its conjugated system and functional groups.
Applications in the agricultural sector as a potential pesticide or herbicide.
Wirkmechanismus
The compound's mechanism of action depends on its interaction with biological targets. The thiadiazole ring can intercalate with DNA, while the amide and thioether groups can interact with enzymes or receptors.
Molecular targets might include bacterial ribosomes, fungal cell membranes, or specific cancer cell receptors.
Pathways involved could include inhibition of DNA synthesis, disruption of cell wall integrity, or interference with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
5-(2-phenylacetamido)-1,3,4-thiadiazole: : Lacks the N-benzyl and thioacetyl groups, offering less steric hindrance.
N-(2-phenylacetyl) thioacetamide: : Has a thioamide instead of the thiadiazole ring.
Benzylthioacetamide derivatives: : Varying in the substituents on the benzyl ring, affecting biological activity.
Highlighting Uniqueness:
The combination of the thiadiazole ring and the N-benzyl group imparts unique steric and electronic properties.
This compound can form multiple hydrogen bonds and π-π interactions, enhancing its binding affinity to various biological targets.
The diverse reaction pathways and applications set it apart from simpler analogs.
So there you have it, a deep dive into this intriguing compound. Pretty fascinating stuff, right?
Eigenschaften
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c24-16(11-14-7-3-1-4-8-14)21-18-22-23-19(27-18)26-13-17(25)20-12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAJNDLMKPZJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2916686.png)


![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2916692.png)
![8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2916694.png)
![N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B2916695.png)
![4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid](/img/structure/B2916696.png)
![3-cyclopropyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2916697.png)
![N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2916700.png)
![N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916701.png)

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2916703.png)

![3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2916707.png)
